Dichlorohexylaluminium

Description

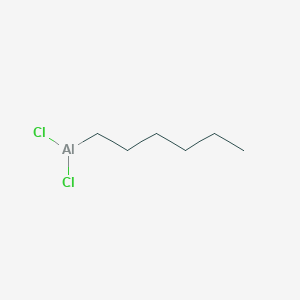

Dichlorohexylaluminium (C₆H₁₃AlCl₂) is an organoaluminium compound characterized by a hexyl alkyl chain bonded to an aluminium center with two chloride substituents. It is a member of the alkylaluminium halide family, widely utilized in catalysis, polymer synthesis, and organic transformations due to its Lewis acidity and ability to activate substrates . Its reactivity is modulated by the electron-withdrawing chloride groups, which enhance its stability compared to trialkylaluminium compounds. Structural elucidation via NMR and UV spectroscopy is standard, as demonstrated in studies on analogous organometallic compounds .

Properties

CAS No. |

13487-95-1 |

|---|---|

Molecular Formula |

C6H13AlCl2 |

Molecular Weight |

183.05 g/mol |

IUPAC Name |

dichloro(hexyl)alumane |

InChI |

InChI=1S/C6H13.Al.2ClH/c1-3-5-6-4-2;;;/h1,3-6H2,2H3;;2*1H/q;+2;;/p-2 |

InChI Key |

VMLUVDHAXSZZSR-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCC[Al](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorohexylaluminum can be synthesized through the reaction of hexylmagnesium chloride with aluminum trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

AlCl3+C6H13MgCl→C6H13AlCl2+MgCl2

Industrial Production Methods

In industrial settings, dichlorohexylaluminum is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality.

Chemical Reactions Analysis

Types of Reactions

Dichlorohexylaluminum undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminum oxide and hexyl chloride.

Reduction: Can be reduced to form hexylaluminum compounds.

Substitution: Reacts with nucleophiles to replace chlorine atoms with other groups.

Common Reagents and Conditions

Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.

Reduction: Often involves the use of reducing agents like lithium aluminum hydride.

Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products Formed

Oxidation: Aluminum oxide and hexyl chloride.

Reduction: Hexylaluminum compounds.

Substitution: Various organoaluminum compounds depending on the nucleophile used.

Scientific Research Applications

Dichlorohexylaluminum has several applications in scientific research:

Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

Biology: Investigated for its potential use in modifying biological molecules.

Medicine: Explored for its potential in drug delivery systems due to its reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dichlorohexylaluminum involves its ability to form strong bonds with various substrates. The aluminum center acts as a Lewis acid, accepting electron pairs from nucleophiles. This reactivity allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Organoaluminium Compounds

Structural and Reactivity Differences

Dichlorohexylaluminium is distinguished from related compounds by its hybrid alkyl/chloride ligand system. Key comparisons include:

| Compound | Formula | Reactivity (vs. This compound) | Thermal Stability (°C) | Solubility (in THF) |

|---|---|---|---|---|

| This compound | C₆H₁₃AlCl₂ | Moderate Lewis acidity | 120–150 | High |

| Triethylaluminium | (C₂H₅)₃Al | Higher Lewis acidity, pyrophoric | < 80 | Moderate |

| Diethylaluminium chloride | (C₂H₅)₂AlCl | Higher acidity, less stable | 90–110 | High |

| Trimethylaluminium | (CH₃)₃Al | Extreme reactivity, ignites in air | < 50 | Low |

Data synthesized from organometallic reactivity studies and spectral databases .

- Triethylaluminium : Exhibits higher Lewis acidity but lower thermal stability due to weaker Al–C bonds. Its pyrophoric nature contrasts with this compound’s relative air stability .

- Diethylaluminium chloride : Shares the chloride ligands but lacks the hexyl chain, resulting in reduced steric bulk and altered solubility profiles .

Spectral and Analytical Data

Comparative NMR spectra (¹H, ¹³C) highlight the influence of the hexyl chain:

- ¹H-NMR : Peaks at δ 0.8–1.5 ppm (hexyl CH₂/CH₃) vs. δ 1.0–1.2 ppm for ethyl groups in diethylaluminium chloride .

- ²⁷Al-NMR : this compound shows a resonance near 160 ppm, typical for tetracoordinated Al species, whereas trimethylaluminium appears at 130 ppm .

Research Findings and Industrial Relevance

Biological Activity

Dichlorohexylaluminium (DCHA) is an organoaluminium compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with DCHA, drawing from diverse scientific literature.

Chemical Structure and Properties

DCHA is characterized by its molecular formula C₆H₁₃Cl₂Al. It is a member of the alkyl aluminium compounds, which are known for their reactivity and utility in various chemical processes, including polymerization and as catalysts in organic synthesis. The presence of chlorine atoms contributes to its reactivity, particularly in biological systems.

Biological Activity Overview

The biological activity of DCHA can be categorized into several key areas:

- Cytotoxicity : Research indicates that DCHA exhibits cytotoxic effects on various cell lines. A study demonstrated that DCHA could induce apoptosis in cancer cells, suggesting its potential as an antineoplastic agent .

- Genotoxicity : DCHA has shown the ability to cause DNA damage in vitro. This genotoxicity may be linked to its alkylating properties, which can interfere with DNA replication and repair mechanisms .

- Neurotoxicity : Some studies suggest that DCHA may have neurotoxic effects, impacting neurotransmitter systems and potentially leading to neurodegenerative conditions .

The mechanisms underlying the biological activities of DCHA involve several pathways:

- Alkylation : As an alkylating agent, DCHA can form covalent bonds with nucleophilic sites on DNA and proteins, leading to structural modifications that disrupt normal cellular functions.

- Oxidative Stress : DCHA may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and nucleic acids.

- Inflammatory Responses : Exposure to DCHA has been associated with the activation of inflammatory pathways, which can contribute to tissue damage and disease progression.

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A comprehensive study evaluated the cytotoxic effects of DCHA on various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC₅₀ values ranging from 10 to 30 μM. The study concluded that DCHA could be a promising candidate for further development as a chemotherapeutic agent.

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC-3 (Prostate) | 25 |

| HeLa (Cervical) | 20 |

Case Study 2: Genotoxicity Assessment

In another study focusing on genotoxicity, researchers exposed human lymphocytes to varying concentrations of DCHA. The analysis revealed significant increases in micronuclei formation at concentrations above 5 μM, indicating that DCHA can induce chromosomal damage.

| Concentration (μM) | Micronuclei Frequency (%) |

|---|---|

| 0 | 1 |

| 5 | 5 |

| 10 | 12 |

| 20 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.